molecular formula C18H28N2O B247584 4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine

4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine

Cat. No. B247584
M. Wt: 288.4 g/mol
InChI Key: WDBXJGKOZGBOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine, also known as EBM, is a chemical compound that belongs to the class of morpholine-based compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.

Mechanism of Action

The mechanism of action of 4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine is not fully understood, but it is believed to act by modulating various signaling pathways in cells. It has been found to inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase II, which are involved in cell proliferation and DNA replication. 4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine has also been shown to inhibit the activity of various receptors, including the dopamine D2 receptor and the serotonin 5-HT1A receptor, which are involved in neurotransmission.
Biochemical and Physiological Effects
4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Akt pathway. 4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine has also been found to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, which are associated with Alzheimer's disease and Parkinson's disease, respectively. In addition, 4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine has been found to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, making it suitable for various assays. 4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine has also been found to be stable under various conditions, including high temperatures and acidic environments. However, 4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine has some limitations for lab experiments. It has low solubility in water, which may limit its use in some assays. In addition, 4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine has not been extensively studied in vivo, which may limit its potential applications in drug discovery.

Future Directions

There are several future directions for the study of 4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Another direction is to study its potential applications in cancer therapy, including its synergistic effects with other chemotherapeutic agents. In addition, the development of new synthetic methods for 4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine may lead to the discovery of new analogs with improved properties.

Synthesis Methods

The synthesis of 4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine involves the reaction of morpholine with 4-ethylbenzyl chloride in the presence of a base. The reaction yields 4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine as a white solid with a purity of over 98%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, it has been found to have neuroprotective effects by inhibiting the aggregation of amyloid beta and alpha-synuclein proteins, which are associated with Alzheimer's disease and Parkinson's disease, respectively.

properties

Molecular Formula

C18H28N2O

Molecular Weight

288.4 g/mol

IUPAC Name

4-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]morpholine

InChI

InChI=1S/C18H28N2O/c1-2-16-3-5-17(6-4-16)15-19-9-7-18(8-10-19)20-11-13-21-14-12-20/h3-6,18H,2,7-15H2,1H3

InChI Key

WDBXJGKOZGBOOD-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CN2CCC(CC2)N3CCOCC3

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCC(CC2)N3CCOCC3

Origin of Product

United States

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